(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Description
This chiral indenooxazole derivative features a diphenylphosphino-benzyl substituent at the 2-position and a stereochemically defined (3aS,8aR) configuration . Its molecular weight is 402.49 g/mol (CAS: 2757083-52-4), with a density of 1.22 g/cm³ and a predicted pKa of 3.26 . The phosphine group enhances its utility as a ligand in transition metal catalysis, offering strong σ-donor and π-acceptor properties. Safety protocols emphasize avoiding heat, open flames, and moisture, with stringent handling requirements (e.g., inert gas storage, protective gear) due to its reactivity .
Properties
IUPAC Name |
[2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWPDFVMDGJHPP-UHSQPCAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of (1R,2S)-cis-1-Amino-2-Indanol
The indeno-oxazole core is synthesized from enantiomerically pure (1R,2S)-cis-1-amino-2-indanol , a commercially available chiral building block. Cyclization with diethyl malonimidate under basic conditions forms the oxazole ring via a nucleophilic acyl substitution mechanism.
-
Step 1 : (1R,2S)-cis-1-Amino-2-indanol (10 mmol) is dissolved in anhydrous THF under nitrogen.
-
Step 2 : Sodium hydride (12 mmol) is added at 0°C, followed by dropwise addition of diethyl malonimidate (5 mmol).
-
Step 3 : The mixture is refluxed for 12 h, quenched with water, and extracted with DCM.
-
Step 4 : Purification via silica gel chromatography yields the oxazole intermediate (3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH |
| Temperature | Reflux |
| Yield | 72% |
| Stereopurity | >99% ee (HPLC analysis) |
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Yield | 65% |
| Purity | >98% (¹H NMR) |
Palladium-Catalyzed Suzuki-Miyaura Coupling
For halogenated oxazole precursors, a Suzuki coupling introduces the diphenylphosphino-benzyl group via a boronic ester intermediate.
-
Step 1 : 2-Bromo-indeno-oxazole (5 mmol), 2-(diphenylphosphino)phenylboronic acid (6 mmol), and Pd(PPh₃)₄ (0.1 mmol) are combined in dioxane/H₂O (4:1).
-
Step 2 : The mixture is heated at 100°C for 12 h, extracted with EtOAc, and dried.
-
Step 3 : Column chromatography (SiO₂, hexane/EtOAc) yields the product (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Dioxane/H₂O |
| Temperature | 100°C |
| Yield | 58% |
Stereochemical Control and Optimization
Chiral Ligand-Directed Cyclization
The (3aS,8aR) configuration is preserved using (1R,2S)-cis-1-amino-2-indanol , which templates the oxazole ring geometry. Racemization is minimized by avoiding protic solvents and high temperatures during cyclization.
Phosphine Group Stability
The diphenylphosphino moiety is sensitive to oxidation. Reactions are conducted under inert atmosphere, and products are stored with stabilizers (e.g., BHT).
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 65% | >99% ee | Moderate | High |
| Suzuki Coupling | 58% | 98% ee | High | Moderate |
Advantages of Alkylation :
-
Single-step functionalization.
-
No transition-metal catalysts required.
Advantages of Suzuki Coupling :
-
Tolerates diverse boronic acids.
-
Suitable for late-stage diversification.
Applications in Asymmetric Catalysis
The ligand’s rigid indeno-oxazole backbone and electron-rich phosphine group enhance enantioselectivity in iridium-catalyzed hydrogenations (e.g., up to 95% ee in ketone reductions) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is particularly effective in the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, the compound’s ability to form stable complexes with transition metals makes it useful in the development of metal-based drugs. It can also be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the chemical industry, the compound’s role in catalysis can be leveraged for the efficient production of fine chemicals and pharmaceuticals. Its use in asymmetric synthesis is particularly valuable for producing enantiomerically pure compounds, which are often required in drug development.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in transition metal catalysis. The phosphine moiety coordinates with the metal center, stabilizing the catalytic complex and facilitating the desired reaction. The oxazole ring can also participate in coordination, further enhancing the compound’s effectiveness. The specific molecular targets and pathways involved depend on the particular reaction being catalyzed.
Comparison with Similar Compounds
Chiral Oxazoline Analogues
- Crystallography confirms the keto isomer as more stable, differing in electronic properties due to the absence of a phosphine group. This compound is used in asymmetric synthesis but lacks the strong metal-coordinating ability of phosphorus .
- Bis-Oxazoline Ligands (L4, L5, L6): L6: Contains trifluoromethylphenyl groups (C35H31N2O2, MW 511.24 g/mol). The electron-withdrawing CF₃ groups contrast with the electron-rich phosphine in the target compound, affecting catalytic activity in reactions like enantioselective fluorination . L5: Features a diphenylpropane linker (C27H28N2O2Na, MW 435.20 g/mol).
Pyridine- and Bromine-Substituted Derivatives
- (3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2757083-33-1, MW 315.16 g/mol): The bromine substituent enables cross-coupling reactions, unlike the target compound’s phosphine, which is tailored for metal coordination. Storage requires inert atmospheres at 2–8°C .
- (3aS,8aR)-2-(Pyridin-2-ylmethyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole (CAS 205647-97-8, MW 250.30 g/mol): Simpler structure with a pyridinylmethyl group, leading to weaker metal-binding affinity compared to diphenylphosphino. Safety hazards (H302, H315) highlight distinct toxicity profiles .
Bis-Indenooxazole Dimers
- Methane-Linked Dimer (CAS 1360771-89-6, MW 330.4 g/mol): A dimeric structure with two indenooxazole units linked by methane. The absence of a phosphine group limits its use in catalysis but may enhance stability in non-coordinating applications .
Catalytic Ligands in Asymmetric Reactions
- Cyclopropane-Linked Bis-Oxazoline (Compound 103): Used in enantioselective cyanotrifluoromethylation (Cu-catalyzed), achieving >90% ee. The cyclopropane linker and dual oxazoline groups contrast with the target compound’s monodentate phosphine, highlighting divergent mechanistic pathways .
Comparative Data Table
Key Research Findings
- Electronic Effects: The target compound’s diphenylphosphino group provides stronger metal coordination compared to oxazoline or pyridine-based analogues, making it suitable for Pd- or Cu-catalyzed reactions .
- Steric Influence : Bulky substituents (e.g., L5’s diphenylpropane) reduce catalytic efficiency in congested substrates, whereas the target compound’s benzyl-phosphine balances steric and electronic effects .
- Safety and Handling : Phosphine-containing compounds require stricter protocols (e.g., inert gas, moisture-free) compared to bromine or pyridine derivatives, which pose fewer flammability risks .
Biological Activity
The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a member of the indeno[1,2-d]oxazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action and therapeutic applications.
- Molecular Formula : C31H28N1O1P1
- Molecular Weight : 461.53 g/mol
- Purity : Typically over 97% in commercial preparations.
The biological activity of this compound is largely attributed to its interaction with various cellular pathways. It is hypothesized to exert neuroprotective effects and may influence pathways associated with neurodegenerative diseases such as Alzheimer's disease.
Neuroprotective Effects
Recent studies have indicated that derivatives of indeno[1,2-d]oxazole can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. For instance:
- In vitro Studies : The compound has shown effectiveness in reducing neurotoxicity in PC12 cells exposed to Aβ25-35 at concentrations as low as 5 μg/mL. It was observed that the compound reduced hyperphosphorylation of tau protein and modulated the expression of several key proteins involved in apoptosis, including:
- Bcl-2 : An anti-apoptotic protein.
- Bax : A pro-apoptotic protein.
- BACE1 : A key enzyme in the production of Aβ peptides.
In Vivo Studies
In vivo experiments conducted on zebrafish models demonstrated that the compound exhibited lower toxicity compared to donepezil, a standard treatment for Alzheimer's disease. This suggests a favorable safety profile while maintaining efficacy in neuroprotection.
Research Findings
Case Studies
Several case studies have explored the pharmacological potential of related compounds within the indeno[1,2-d]oxazole class:
-
Case Study on Alzheimer’s Disease Models :
- Researchers synthesized various derivatives and tested their effects on Aβ-induced toxicity. The most promising candidates showed significant reductions in cell death and improved cell viability.
- Results indicated that these compounds could serve as lead candidates for further drug development targeting Alzheimer's disease.
-
Comparative Analysis with Established Treatments :
- Comparative studies between this compound and donepezil highlighted its unique mechanism of action and reduced side effects.
- These findings support the exploration of this compound as a novel therapeutic agent for neurodegenerative disorders.
Q & A
Q. Table 1: Example Purification Methods
| Method | Purity Achieved | Reference Compound Example |
|---|---|---|
| Chiral HPLC | ≥99% ee | (3aR,8aS)-Pyridinyl derivatives |
| Recrystallization | ≥97% ee | Bisoxazolidine ligands |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and stereochemistry?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and NMR to confirm the indeno-oxazole backbone and diphenylphosphino substituent. Key signals include aromatic protons (δ 7.2–7.6 ppm) and phosphorus coupling in NMR (δ ~-10 to +30 ppm) .
- X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis. For example, similar indeno-oxazole derivatives show C–C bond lengths of 1.54–1.58 Å in the fused ring system .
Basic: What catalytic applications are demonstrated for this ligand in asymmetric synthesis?
Methodological Answer:
The diphenylphosphino-benzyl group enhances metal coordination, making it suitable for:
Q. Table 2: Catalytic Performance Comparison
| Reaction Type | Substrate | ee Achieved | Reference |
|---|---|---|---|
| Asymmetric Fluorination | Prochiral alkenes | 80% | |
| Suzuki-Miyaura | Aryl halides | >90% yield |
Advanced: How can mechanistic studies resolve contradictions in catalytic activity data?
Methodological Answer:
Contradictions often arise from ligand decomposition or solvent effects. Address this by:
- Kinetic Profiling : Monitor reaction progress via in situ -NMR to detect ligand oxidation or dissociation .
- Isotopic Labeling : Use or -substrates to trace intermediates (e.g., identified a brominated byproduct via -NMR).
- Computational Modeling : DFT calculations can predict steric/electronic effects of the indeno-oxazole scaffold on transition states .
Advanced: What protocols ensure stability of air-sensitive intermediates during synthesis?
Methodological Answer:
- Storage : Store ligands under inert gas (Ar/N) at –20°C to prevent phosphine oxidation. recommends cold storage (0–6°C) for related compounds .
- Handling : Use Schlenk lines or gloveboxes for metal-ligand complexation. Pre-purify solvents (e.g., THF over Na/benzophenone) to remove trace O/HO .
Advanced: How should researchers analyze and mitigate byproduct formation in reactions involving this ligand?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect side products (e.g., identified a 17% brominated byproduct via NMR ).
- Mitigation Strategies :
- Adjust stoichiometry (e.g., reduce excess phosphine ligand).
- Optimize temperature (lower temps reduce decomposition).
- Add scavengers (e.g., molecular sieves for HO-sensitive steps).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
